molecular formula C15H12Br2N2 B8765258 4,5-Dibromo-1-ethyl-2-(naphthalen-1-yl)-1H-imidazole CAS No. 906477-08-5

4,5-Dibromo-1-ethyl-2-(naphthalen-1-yl)-1H-imidazole

Cat. No. B8765258
CAS RN: 906477-08-5
M. Wt: 380.08 g/mol
InChI Key: TXHWGACTOVZCOL-UHFFFAOYSA-N
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Description

4,5-Dibromo-1-ethyl-2-(naphthalen-1-yl)-1H-imidazole is a useful research compound. Its molecular formula is C15H12Br2N2 and its molecular weight is 380.08 g/mol. The purity is usually 95%.
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properties

CAS RN

906477-08-5

Molecular Formula

C15H12Br2N2

Molecular Weight

380.08 g/mol

IUPAC Name

4,5-dibromo-1-ethyl-2-naphthalen-1-ylimidazole

InChI

InChI=1S/C15H12Br2N2/c1-2-19-14(17)13(16)18-15(19)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3

InChI Key

TXHWGACTOVZCOL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=C1C2=CC=CC3=CC=CC=C32)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,4,5-tribromo-1-ethyl-1H-imidazole (13.19 g, 40 mmol) and 1-naphthylphenylboronic acid (6.88 g, 40 mmol, 1.0 eq.) in toluene (100 ml) is added aqueous potassium carbonate solution (2.0 N, 40 ml, 2.0 eq.), followed by the addition of Pd(PPh3)4 (1.154 g, 1 mmol, 0.025 eq.). The resulting mixture is degassed with nitrogen, and then stirred at 90° C. for 16 hr. After cooling to rt, the reaction mixture is diluted with EtOAc (100 ml), washed with water and brine, and dried over sodium sulfate. After the solvent is removed, the crude product is purified through flash chromatography to afford the title product LCMS 380 (M+1).
Quantity
13.19 g
Type
reactant
Reaction Step One
Name
1-naphthylphenylboronic acid
Quantity
6.88 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.154 g
Type
catalyst
Reaction Step Two

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